benzyl [(3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate
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Overview
Description
BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound that features a unique structure combining a benzyl group, a cyano group, a phenyl group, and a cyclopenta[b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE typically involves multiple steps:
Formation of the Cyclopenta[b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[b]pyridine ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Phenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid intermediate with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the sulfur atom could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE: shares similarities with other sulfur-containing heterocycles and cyano-substituted compounds.
Similar Compounds: BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE, BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE, and BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE.
Uniqueness
The uniqueness of BENZYL 2-({3-CYANO-4-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE lies in its combination of functional groups and its potential for diverse applications. The presence of both a cyano group and a sulfur atom within a complex heterocyclic framework makes it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C24H20N2O2S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
benzyl 2-[(3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C24H20N2O2S/c25-14-20-23(18-10-5-2-6-11-18)19-12-7-13-21(19)26-24(20)29-16-22(27)28-15-17-8-3-1-4-9-17/h1-6,8-11H,7,12-13,15-16H2 |
InChI Key |
MMIUSJCASAFAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=CC=C3)C#N)SCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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